Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Derivatives

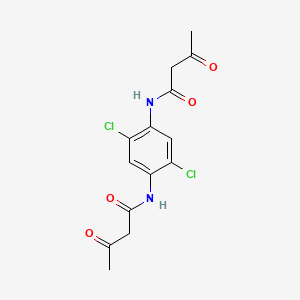

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N,N'-(2,5-dichloro-1,4-phenylene)bis(3-oxobutanamide), which provides a comprehensive description of its molecular architecture. This nomenclature systematically describes the compound's structure by identifying the central 2,5-dichloro-1,4-phenylene core unit that serves as the structural backbone, with two 3-oxobutanamide substituents attached through nitrogen linkages at the 1 and 4 positions of the phenylene ring.

The structural framework of this compound demonstrates bilateral symmetry, where each half of the molecule contains identical functional group arrangements. The phenylene core features chlorine substituents at the 2 and 5 positions, creating a specific substitution pattern that influences both the electronic properties and spatial configuration of the molecule. This dichlorination pattern establishes a 1,4-disubstituted benzene ring system where the amino groups are positioned para to each other, facilitating the attachment of the butanamide chains.

The 3-oxobutanamide moieties represent beta-keto amide functional groups, where each unit contains a ketone function at the third carbon position relative to the amide carbonyl carbon. This structural arrangement creates a compound with four distinct carbonyl groups - two ketones and two amides - distributed symmetrically across the molecular framework. The systematic name reflects this structural complexity by specifically identifying the positioning of the oxo groups within the butanamide chains.

Alternative structural descriptors include 2,5-dichloro-1,4-bis(acetylacetamido)benzene and 2,5-Bis(acetoacetamido)-1,4-dichlorobenzene, which emphasize different aspects of the molecular structure. These alternative names highlight the compound's relationship to acetoacetamide derivatives and provide insight into potential synthetic pathways that might involve acetoacetic acid precursors or related building blocks.

Chemical Abstracts Service Registry Number (42487-09-2) and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number 42487-09-2 serves as the primary unique identifier for this compound within global chemical databases and regulatory systems. This registry number provides unambiguous identification across various scientific and commercial applications, ensuring accurate communication and documentation in research, manufacturing, and regulatory contexts.

The compound possesses multiple alternative chemical identifiers that reflect different naming conventions and structural perspectives. The European Inventory of Existing Commercial Chemical Substances number 255-847-0 provides identification within European Union chemical regulations. Additional systematic identifiers include the molecular descriptor 1,4-BISACETOACETYLAMINO-2,5-DICHLOROBENZENE, which emphasizes the acetoacetyl functional groups attached to the dichlorobenzene core structure.

Chemical database identifiers extend beyond registry numbers to include structural descriptors such as the Simplified Molecular Input Line Entry System notation CC(=O)CC(=O)NC1=CC(=C(C=C1Cl)NC(=O)CC(=O)C)Cl, which provides a linear text representation of the molecular structure. This notation enables computer-readable identification and facilitates database searching and structural analysis applications.

The International Chemical Identifier string InChI=1S/C14H14Cl2N2O4/c1-7(19)3-13(21)17-11-5-10(16)12(6-9(11)15)18-14(22)4-8(2)20/h5-6H,3-4H2,1-2H3,(H,17,21)(H,18,22) provides comprehensive structural information including stereochemistry and connectivity patterns. This standardized identifier system ensures consistent structural representation across different software platforms and chemical databases.

Alternative naming conventions include Diacetoacet-2,5-dichloro-1,4-phenylenediamine and butanamide,N,N'-(2,5-dichloro-1,4-phenylene)bis(3-oxo-, which reflect different chemical naming traditions and emphasize various structural features. These alternative names demonstrate the compound's relationship to phenylenediamine derivatives and highlight its potential synthetic origins from acetoacetic acid chemistry.

Molecular Formula (C₁₄H₁₄Cl₂N₂O₄) and Mass Spectrometry Data

The molecular formula C₁₄H₁₄Cl₂N₂O₄ defines the exact atomic composition of this compound, indicating fourteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and four oxygen atoms. This elemental composition yields a molecular weight of 345.18 grams per mole, establishing the compound's mass characteristics for analytical and synthetic applications.

The molecular formula reveals several important structural features through elemental analysis. The carbon to hydrogen ratio of 1:1 suggests significant aromatic character combined with aliphatic functionality, consistent with the presence of both the benzene ring system and the aliphatic ketone-amide chains. The presence of two chlorine atoms corresponds to the dichlorination pattern on the phenylene core, while the four oxygen atoms account for the two ketone and two amide functional groups distributed throughout the molecular structure.

Mass spectrometric analysis provides detailed fragmentation and ionization data that supports molecular structure confirmation. Predicted collision cross section measurements indicate molecular ion peaks at mass-to-charge ratios corresponding to various ionization modes. The protonated molecular ion [M+H]⁺ appears at 345.04033 with a predicted collision cross section of 172.8 Ų, while the sodium adduct [M+Na]⁺ manifests at 367.02227 with a collision cross section of 180.3 Ų.

Additional mass spectrometric data reveals the compound's ionization behavior under different conditions. The ammonium adduct [M+NH₄]⁺ produces signals at 362.06687 with a predicted collision cross section of 187.2 Ų, demonstrating the compound's affinity for cationic adduct formation. Negative ionization modes generate the deprotonated molecular ion [M-H]⁻ at 343.02577 with a collision cross section of 176.3 Ų, indicating the compound's ability to undergo both positive and negative ionization processes.

The molecular ion fragmentation patterns provide insights into structural stability and preferred cleavage sites. The loss of water from the protonated molecular ion produces [M+H-H₂O]⁺ at 327.03031 with a collision cross section of 168.4 Ų, suggesting potential dehydration pathways involving the amide or ketone functional groups. These mass spectrometric characteristics enable accurate molecular weight determination and structural verification through high-resolution mass analysis techniques.

Properties

IUPAC Name |

N-[2,5-dichloro-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O4/c1-7(19)3-13(21)17-11-5-10(16)12(6-9(11)15)18-14(22)4-8(2)20/h5-6H,3-4H2,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAJOMREBNYBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1Cl)NC(=O)CC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068401 | |

| Record name | Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42487-09-2 | |

| Record name | N,N′-(2,5-Dichloro-1,4-phenylene)bis[3-oxobutanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42487-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042487092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-dichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] (CAS Number: 42487-09-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and toxicology.

- Molecular Formula : C14H14Cl2N2O4

- Molecular Weight : 345.18 g/mol

- LogP : 0.505 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] is primarily associated with its interactions at the molecular level, particularly in relation to enzyme inhibition and receptor binding.

- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Interaction : It has been observed to interact with various biological receptors, which may lead to alterations in signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Anticancer Activity

A study conducted on the anticancer properties of Butanamide indicated its potential to induce apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death. The results highlighted a significant reduction in cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 10 | 70 |

| 50 | 30 |

Study 2: Toxicological Assessment

A toxicological evaluation revealed that Butanamide exhibited cytotoxic effects on normal human cell lines at higher concentrations. The compound's IC50 value was determined to be approximately 25 µM for normal fibroblasts, indicating a need for careful dosage consideration in therapeutic applications.

| Cell Type | IC50 (µM) |

|---|---|

| Cancer Cell Line | 10 |

| Normal Fibroblast | 25 |

Pharmacokinetics

The pharmacokinetic profile of Butanamide suggests moderate absorption and distribution characteristics. Its lipophilicity allows for sufficient membrane permeability, while its metabolic stability indicates potential for prolonged action within biological systems.

Scientific Research Applications

Synthesis of Organic Pigments

One of the primary applications of Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] is as an intermediate in the manufacture of organic pigments based on bisacetacetic acid arylides. These pigments are widely used in coatings, plastics, and inks due to their vibrant colors and stability .

Analytical Chemistry

The compound has been utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC). It can be effectively separated using a reverse-phase HPLC method with a mobile phase composed of acetonitrile and water. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Pharmaceutical Applications

While specific pharmaceutical applications are less documented, compounds like Butanamide derivatives are often explored for their potential medicinal properties. The structural characteristics suggest possible bioactivity that warrants further investigation in drug development contexts .

Case Study 1: Synthesis of Organic Pigments

In a study published by Chemical Book, Butanamide was synthesized as part of a process to create high-performance organic pigments. The research highlighted the compound's role in improving the color strength and stability of the resultant pigments compared to traditional methods .

Case Study 2: HPLC Method Development

A detailed study on the separation of Butanamide using HPLC was conducted to optimize conditions for mass spectrometry compatibility. The research demonstrated that replacing phosphoric acid with formic acid in the mobile phase enhanced detection sensitivity without compromising separation efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a family of bisamide derivatives with variations in substituents and aromatic cores. Below is a comparative analysis of its key structural and functional analogues:

Key Findings from Comparative Studies

Substituent Effects on Stability and Reactivity Chlorine vs. Methyl Groups: The dichloro-substituted compound (42487-09-2) exhibits superior thermal and oxidative stability compared to its dimethyl analogue (24304-50-5) due to the electron-withdrawing nature of Cl atoms, which reduce electron density on the aromatic core . Halogenated vs.

Applications in Pigment Synthesis

- The dichloro compound (42487-09-2) is critical for synthesizing azo pigments like Pigment Yellow 128 (CAS: 79953-85-8), where its rigid aromatic core and Cl substituents enhance lightfastness and color intensity .

- In contrast, the biphenyl derivative (92-90-0) is used in dyes requiring extended conjugation for UV-vis absorption tuning .

Regulatory and Safety Profiles 42487-09-2: Classified as non-hazardous under GHS but requires regulatory notifications under Canada’s NDSL . Li₂-DC-PDFSA: Not directly regulated but requires handling precautions due to lithium content and high reactivity .

Data Tables

Physicochemical Properties Comparison

Industrial Consumption Trends (2020–2027)

| Region | 42487-09-2 (Tons/Year) | 24304-50-5 (Tons/Year) |

|---|---|---|

| Asia-Pacific | 120–150 | 80–100 |

| Europe | 50–70 | 30–50 |

| North America | 40–60 | 20–30 |

Source: Market Publishers (2019)

Preparation Methods

Key findings from optimization studies:

| Entry | Solvent | Lewis Acid | DIB (equiv) | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dioxane | ZnCl₂ | 1.0 | Room Temp | 84 |

| 2 | Dioxane | ZnCl₂ | 0.5 | Room Temp | 53 |

| 3 | Dioxane | ZnCl₂ | 1.3 | Room Temp | 89 |

| 4 | Dioxane | ZnCl₂ | 2.0 | Room Temp | 89 |

- The presence of Lewis acids is critical; no product forms without them or without DIB.

- Dioxane and DMF are effective solvents.

- The reaction proceeds smoothly at room temperature within about one hour.

This oxidative halogenation expands the synthetic toolbox for preparing halogenated 3-oxo-butanamide derivatives, which are structurally related to the target compound.

Reaction Mechanism Insights

- The oxidative halogenation involves cleavage of a carbon–carbon bond adjacent to the keto group, facilitated by DIB and Lewis acids.

- The reaction proceeds through an intermediate where the hypervalent iodine reagent activates the substrate, enabling halogen incorporation.

- This method allows for selective chlorination or bromination depending on the halogen source used.

- The reaction tolerates various substituents on the aromatic ring with minimal effect on yield and selectivity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Acetoacetylation of 2,5-dichlorophenylene diamine | Diketene or ethyl acetoacetate, mild heat, controlled pH | Formation of bis(acetoacetamido) intermediate |

| Azo coupling (for substituted derivatives) | Diazotization reagents, acidic medium | Introduction of azo and isoindole functionalities |

| Oxidative halogenation of 3-oxo-butanamides | Diacetoxyiodobenzene (DIB), ZnCl₂ or FeCl₃, dioxane, room temp | Formation of 2,2-dihalo substituted acetamides |

| Final amidation/condensation | Dehydrating agents or direct amidation | Completion of butanamide functional groups |

Research Findings and Applications

- The oxidative halogenation method is novel and offers a reliable route to halogenated acetamides, which are important intermediates in the synthesis of biologically active compounds.

- The multi-step synthesis involving acetoacetylation and azo coupling enables the preparation of structurally complex derivatives with diverse functional groups.

- Reaction conditions are mild, and the process is adaptable to various substituted aromatic diamines, indicating broad applicability.

Q & A

Q. Advanced Research Focus

- Structural Confirmation :

- Functional Analysis :

How does this compound’s dichlorophenylene core influence its applicability in materials science?

Advanced Research Focus

The 2,5-dichloro-1,4-phenylene backbone enhances:

- Electronic Properties : Electron-withdrawing Cl groups lower LUMO levels, improving electron transport in organic semiconductors .

- Thermal Stability : Increased rigidity compared to non-halogenated analogs (e.g., melting point elevation by ~50°C) .

- Pigment Performance : Chlorine substituents improve lightfastness in azo pigments like C.I. Pigment Red 242 .

Q. Advanced Research Focus

- Reaction Scaling : Maintain stoichiometric ratios to avoid dimerization byproducts. Use flow chemistry for consistent heat/pH control .

- Yield Optimization : Pilot-scale trials show 10–15% yield drop compared to lab-scale due to slower mixing; ultrasonic agitation mitigates this .

- Purity Assurance : Implement inline FTIR for real-time monitoring of reaction progress .

How can researchers address gaps in ecological toxicity data for this compound?

Basic Research Focus

No ecotoxicity data are available in SDS . Recommended steps:

- Microbial Toxicity Assays : Use Vibrio fischeri bioluminescence inhibition tests (EC50).

- Aquatic Toxicity : Daphnia magna 48-hour LC50 studies with OECD TG 202 guidelines.

- Soil Mobility : Column chromatography to assess adsorption coefficients (Kd) .

What are emerging applications beyond pigment synthesis, such as energy storage or catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.